molecular formula C11H10ClN3O2S2 B2987915 3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097897-94-2

3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No. B2987915
M. Wt: 315.79
InChI Key: TUOCRQSVCCQLJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiophene ring, a pyrrolidine ring, and a thiadiazole ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with one sulfur atom .

Scientific Research Applications

Electrochromic Properties and Applications

  • Electrochromic Polymers : Compounds related to 1,2,5-thiadiazole have been used in the synthesis of electrochromic polymers. For example, Wu & Li (2016) explored the electrochromic characteristics of indene and benzothiadiazole-based poly(2,5-dithienylpyrrole) derivatives, highlighting their potential in electrochromic devices (ECDs) due to their color change capabilities and high transmittance modulation (Wu & Li, 2016).

Organic Electronics and Photovoltaics

  • Organic Field-Effect Transistors : The incorporation of thiophene and benzothiadiazole structures, similar to the queried compound, has been shown to influence the performance of organic semiconducting small molecules. Bulumulla et al. (2018) reported on thieno[3,2-b]pyrrole-benzothiadiazole small molecules, which demonstrated significant potential in thin-film transistor devices (Bulumulla et al., 2018).

Synthesis and Reactivity in Organic Chemistry

  • Synthetic Applications : The structure of the compound is similar to benzothiadiazoles, which have been employed in various synthetic routes. For instance, Abadleh et al. (2021) investigated thiophene ring-opening reactions to synthesize 1,3,4-thiadiazoline-(condensed) pyridone hybrids, illustrating the reactivity and potential synthetic applications of these compounds (Abadleh et al., 2021).

Polymer Science and Material Development

  • Conjugated Systems for Electronics : The related chemical structures have been used to develop low band gap donor-acceptor conjugated systems. Savitha et al. (2017) focused on cyanothiophene and benzothiadiazole units to create derivatives for electronic applications, demonstrating the versatility of these compounds in material science (Savitha et al., 2017).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S2/c12-9-2-1-8(18-9)11(16)15-4-3-7(6-15)17-10-5-13-19-14-10/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOCRQSVCCQLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

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